molecular formula C15H19N3O2S B11801860 5-(4-Methoxybenzyl)-2-morpholinothiazol-4-amine

5-(4-Methoxybenzyl)-2-morpholinothiazol-4-amine

Cat. No.: B11801860
M. Wt: 305.4 g/mol
InChI Key: KTXLQXJBXDJXOZ-UHFFFAOYSA-N
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Description

5-(4-Methoxybenzyl)-2-morpholinothiazol-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a morpholine ring, and a methoxybenzyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxybenzyl)-2-morpholinothiazol-4-amine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The morpholine ring can be introduced via nucleophilic substitution reactions. The methoxybenzyl group is often added through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and an appropriate catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxybenzyl)-2-morpholinothiazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Scientific Research Applications

5-(4-Methoxybenzyl)-2-morpholinothiazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Methoxybenzyl)-2-morpholinothiazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxybenzyl)-2-morpholinothiazol-4-amine is unique due to its combination of a thiazole ring, morpholine ring, and methoxybenzyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methyl]-2-morpholin-4-yl-1,3-thiazol-4-amine

InChI

InChI=1S/C15H19N3O2S/c1-19-12-4-2-11(3-5-12)10-13-14(16)17-15(21-13)18-6-8-20-9-7-18/h2-5H,6-10,16H2,1H3

InChI Key

KTXLQXJBXDJXOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=C(N=C(S2)N3CCOCC3)N

Origin of Product

United States

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